molecular formula C9H17NO B1315875 2-Cyclohexyl-N-methylacetamide CAS No. 62141-37-1

2-Cyclohexyl-N-methylacetamide

Cat. No.: B1315875
CAS No.: 62141-37-1
M. Wt: 155.24 g/mol
InChI Key: NTFJVSURSBKXDR-UHFFFAOYSA-N
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Description

2-Cyclohexyl-N-methylacetamide is an organic compound with the molecular formula C9H17NO It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a cyclohexyl group, and the nitrogen atom is methylated

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyclohexyl-N-methylacetamide can be synthesized through the reaction of cyclohexylamine with N-methylacetamide. The reaction typically occurs under mild conditions, with the use of a suitable solvent such as ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors and continuous flow systems. The process begins with the mixing of cyclohexylamine and N-methylacetamide in the presence of a catalyst. The reaction mixture is then heated to the desired temperature and maintained under controlled conditions to achieve high yield and purity. The final product is purified through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclohexyl-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo substitution reactions with halogens or other electrophiles to form substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.

    Substitution: Halogens, electrophiles; reactions are conducted in the presence of a suitable catalyst or under UV light to facilitate the substitution process.

Major Products Formed:

    Oxidation: Oxidized derivatives such as cyclohexyl-N-methylacetamide oxides.

    Reduction: Reduced derivatives like cyclohexyl-N-methylacetamide alcohols.

    Substitution: Substituted derivatives with halogens or other functional groups.

Scientific Research Applications

2-Cyclohexyl-N-methylacetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in metabolic pathways, thereby affecting the overall metabolic balance within cells.

Comparison with Similar Compounds

    N-Methylacetamide: A simpler derivative of acetamide, lacking the cyclohexyl group.

    Cyclohexylamine: Contains the cyclohexyl group but lacks the amide functionality.

    2-Cyano-N-cyclohexyl-N-methylacetamide: A similar compound with a cyano group instead of the acetamide group.

Uniqueness: 2-Cyclohexyl-N-methylacetamide is unique due to the presence of both the cyclohexyl and N-methylacetamide groups, which confer distinct chemical and physical properties. This combination allows for specific interactions and reactivity that are not observed in simpler or structurally different compounds.

Properties

IUPAC Name

2-cyclohexyl-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-10-9(11)7-8-5-3-2-4-6-8/h8H,2-7H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFJVSURSBKXDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40562319
Record name 2-Cyclohexyl-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62141-37-1
Record name 2-Cyclohexyl-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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